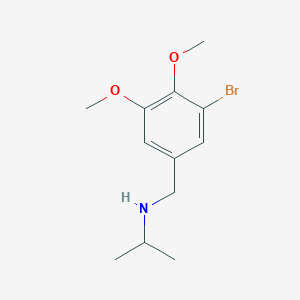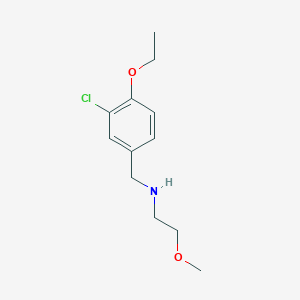![molecular formula C15H16ClN5O B275579 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a tetrazole-based molecule that has been synthesized using various methods. The compound has shown promising results in various studies, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine involves its interaction with GABA-A receptors. This compound binds to the benzodiazepine site of the receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory effect of GABA on neuronal activity, leading to a decrease in neuronal excitability. This mechanism of action has been extensively studied and has been shown to be specific to the benzodiazepine site of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine have been studied in various in vitro and in vivo models. This compound has been shown to enhance the activity of GABA-A receptors, leading to a decrease in neuronal excitability. This effect has been observed in various brain regions, including the hippocampus, cortex, and amygdala. In addition, this compound has been shown to have anxiolytic and sedative effects in animal models, which further supports its potential application in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine in lab experiments is its specificity to the benzodiazepine site of the GABA-A receptor. This allows for the study of the specific effects of benzodiazepine modulators on neuronal activity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine. One of the most promising directions is the development of new drugs for the treatment of neurological disorders. This compound has shown potential as a modulator of GABA-A receptors, which are important in the regulation of neuronal activity. In addition, further studies are needed to explore the potential applications of this compound in other scientific research fields, such as pharmacology and medicinal chemistry.
Conclusion:
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies. Its mechanism of action has been extensively studied, and its potential applications in the treatment of neurological disorders have been explored. Further studies are needed to explore the potential applications of this compound in other scientific research fields.
Métodos De Síntesis
The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine can be achieved using various methods. One of the most commonly used methods is the reaction of 2-(2-chlorophenyl)-5-methylfuran-3-carboxylic acid with sodium azide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-(2-chlorophenyl)-5-methylfuran-3-carboxylic acid with thionyl chloride, followed by reaction with sodium azide and reduction with lithium aluminum hydride. These methods have been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine has shown potential applications in various scientific research fields. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a modulatory effect on the activity of GABA-A receptors, which are important in the regulation of neuronal activity. This effect has been observed in both in vitro and in vivo studies, making it a potential candidate for the development of new drugs for the treatment of various neurological disorders.
Propiedades
Fórmula molecular |
C15H16ClN5O |
|---|---|
Peso molecular |
317.77 g/mol |
Nombre IUPAC |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-2-9-21-19-15(18-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h3-8H,2,9-10H2,1H3,(H,17,19) |
Clave InChI |
HQQBTDSWVBMIBU-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
SMILES canónico |
CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)

![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)

![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)